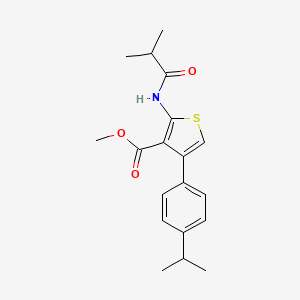![molecular formula C15H13ClF3N3O B5700632 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B5700632.png)
4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine is a chemical compound that is used extensively in scientific research. It is a potent inhibitor of a specific protein kinase, and its unique structure makes it an excellent tool for studying the functions of this kinase. In
Mechanism of Action
4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine works by binding to the ATP-binding site of the protein kinase, preventing it from phosphorylating its target proteins. This inhibition leads to a decrease in cell growth and division, making it an effective tool for studying the role of this kinase in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of the protein kinase. This inhibition leads to a decrease in cell growth and division, which can have both positive and negative effects depending on the context. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapy for diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine is its potency as an inhibitor of the protein kinase. This makes it an excellent tool for studying the role of this kinase in cellular processes. However, its potency also means that it can have off-target effects, making it important to use appropriate controls in experiments. In addition, the synthesis of this compound can be challenging, making it difficult to obtain in large quantities.
Future Directions
There are several future directions for research involving 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine. One area of interest is the development of new therapies for diseases such as cancer and rheumatoid arthritis based on the inhibition of the protein kinase. In addition, researchers are exploring the use of this compound as a tool for studying other cellular processes, such as autophagy and apoptosis. Finally, there is interest in developing new synthetic methods for this compound that are more efficient and scalable.
Synthesis Methods
The synthesis of 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine involves several steps. The starting materials are 4-chlorobenzaldehyde, 2-amino-4,6-dimethylpyrimidine, and 4-trifluoromethylphenyl isocyanate. These react to form the intermediate 4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]urea, which is then treated with morpholine to yield the final product.
Scientific Research Applications
4-[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine is used extensively in scientific research as a tool for studying the functions of a specific protein kinase. This kinase is involved in a variety of cellular processes, including cell growth, division, and differentiation. By inhibiting this kinase, researchers can study its role in these processes and develop new therapies for diseases such as cancer.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3O/c16-11-3-1-10(2-4-11)12-9-13(15(17,18)19)21-14(20-12)22-5-7-23-8-6-22/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFVSGNNSPXMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)

![4-[5-bromo-2-(1-piperidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5700554.png)

![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)

![3-hydroxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5700585.png)
![N-{5-[(2-oxopropyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5700598.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dimethylphenyl)methanesulfonamide](/img/structure/B5700602.png)

![4-methyl-3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700606.png)

![N-(2-methoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700630.png)

